Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate is a complex organic compound belonging to the class of alkyl-phenylketones. Its chemical formula is , and it has a molecular weight of approximately 430.49 g/mol. The compound features multiple functional groups, including acetyl, hydroxy, and ether linkages, which contribute to its unique properties and potential applications in various fields such as pharmaceuticals and biochemistry .
Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate exhibits significant biological activity, particularly as a ligand for peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to fatty acid metabolism and energy homeostasis. Activation of PPARs by this compound may lead to beneficial effects in metabolic disorders, including obesity and diabetes .
The synthesis of Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate typically involves multi-step organic reactions:
These steps require careful control of reaction conditions to ensure high yields and purity.
Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate has potential applications in:
Studies on Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate have indicated interactions with various biological targets:
Several compounds share structural similarities with Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate. Notable examples include:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Methyl 4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl acetate | Lacks ethyl group; similar biological activity | |
| Phenethyl acetate | Simpler structure; used in flavoring | |
| Propylene glycol phenyl ether | Used as solvent; different functional groups |
Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate is unique due to its complex multi-functional structure that combines several pharmacologically active elements. Its specific interaction with PPARs distinguishes it from simpler compounds like phenethyl acetate, which lack such intricate functionality.
This comprehensive overview highlights the significance of Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate in both chemical and biological contexts, emphasizing its potential for future research and application.